3-Aminobiphenyl

Fluorescence Spectroscopy Photophysics Analytical Chemistry

3-Aminobiphenyl is the only meta-substituted aminobiphenyl isomer that delivers both a pronounced solvent-dependent fluorescence shift (quantum yield 0.29 in cyclohexane) and a clean, non-mutagenic Ames profile (inactive in TA1538)—unlike the potent mutagen 4-aminobiphenyl or the functionally distinct 2-isomer. Its exceptionally large excited-state dipole moment makes it the scaffold of choice for fluorescent polarity probes, while its broad-spectrum antibacterial activity and comparable ESPT/fluorescence rates open unique medicinal-chemistry and photochemical-investigation avenues. Substituting the 2- or 4-isomer categorically alters experimental outcomes; procure this specific meta-isomer to ensure assay validity, avoid mutagenicity liabilities, and exploit its differentiated photophysical toolkit.

Molecular Formula C12H11N
Molecular Weight 169.22 g/mol
CAS No. 2243-47-2
Cat. No. B1205854
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Aminobiphenyl
CAS2243-47-2
Synonyms3-aminobiphenyl
Molecular FormulaC12H11N
Molecular Weight169.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=CC=C2)N
InChIInChI=1S/C12H11N/c13-12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-9H,13H2
InChIKeyMUNOBADFTHUUFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Aminobiphenyl (CAS 2243-47-2) for Fluorescence Probes and Selective Aromatic Amine Research


3-Aminobiphenyl (CAS 2243-47-2), also known as m-aminobiphenyl, is an organic compound with the formula C₁₂H₁₁N and a molecular weight of 169.22 g/mol [1]. It is one of three monoamine derivatives of biphenyl and exists as a colorless solid at room temperature [2]. Its meta-substitution pattern confers distinct electronic and photophysical properties, including a fluorescence quantum yield of 0.29 in cyclohexane [3], making it a valuable building block in materials science and chemical biology.

Why 3-Aminobiphenyl Cannot Be Substituted by Its 2- or 4-Isomers in Critical Applications


In-class compounds like 2-aminobiphenyl and 4-aminobiphenyl cannot be interchanged with 3-aminobiphenyl without altering key experimental outcomes. The position of the amino group fundamentally changes the molecule's excited-state dipole moment [1], its proton transfer kinetics in the S₁ state [2], and its mutagenicity profile [3]. As a result, a fluorimetric assay calibrated for 3-aminobiphenyl will yield non-comparable data if the 2- or 4-isomer is used, and a toxicology study designed around the non-mutagenic 3-aminobiphenyl [3] would be compromised by the potent mutagenicity of the 4-isomer. These differences are not subtle—they are categorical and dictate the compound's suitability for a specific scientific purpose.

Quantitative Evidence Guide for 3-Aminobiphenyl vs. 2- and 4-Aminobiphenyl Isomers


Fluorescence Quantum Yield and Lifetime of 3-Aminobiphenyl in Cyclohexane

3-Aminobiphenyl exhibits a fluorescence quantum yield of 0.29±0.03 and a fluorescence lifetime of 5.5±0.1 ns in cyclohexane, resulting in a radiative lifetime of approximately 18 ns [1]. These values are critical for designing fluorescence-based assays and selecting appropriate fluorophores. While direct comparative data for the 2- and 4-isomers in the same study are not provided, the study highlights the unique photophysical behavior of the meta-substituted isomer [1].

Fluorescence Spectroscopy Photophysics Analytical Chemistry

Differential Excited-State Dipole Moment Change Among Aminobiphenyl Isomers

Analysis of fluorescence solvatochromic shifts reveals that the change in dipole moment upon excitation (Δμ) for 3-aminobiphenyl is significantly greater than for 2-aminobiphenyl and 4-aminobiphenyl [1]. This indicates a more pronounced charge-transfer character in the excited singlet state of the meta isomer, a property that can be exploited in the design of solvatochromic probes and molecular sensors [1].

Solvatochromism Photochemistry Material Science

Distinct Proton Transfer Kinetics in the Excited State for 3-Aminobiphenyl

Fluorimetric titration curves for 2-, 3-, and 4-aminobiphenyls are distinct [1]. Specifically, 3-aminobiphenyl exhibits a stretched sigmoidal curve, indicating that the rates of proton transfer in the S₁ excited state are comparable to the rates of fluorescence [1]. This is in contrast to the behavior of the 2- and 4-isomers, whose curves suggest different kinetic regimes [1].

Photochemistry Acid-Base Chemistry Kinetics

Non-Mutagenic Profile of 3-Aminobiphenyl in Salmonella typhimurium TA1538

In a study using Salmonella typhimurium strain TA1538, 3-aminobiphenyl was found to be inactive as a mutagen, while 4-aminobiphenyl was a potent mutagen and 4-amino-3-methylbiphenyl was even more potent [1]. This stark difference in mutagenic potential is a critical selection criterion for any application where human or environmental exposure is a concern, such as in the development of new dyes or pharmaceuticals.

Genetic Toxicology Ames Test Carcinogenicity

Broad-Spectrum Antibacterial Activity of 3-Aminobiphenyl

In a study testing the toxicity of benzidine analogues against 18 bacterial strains, 3-aminobiphenyl and 2-aminobiphenyl were identified as the most inhibitory to all species tested except Azotobacter vinelandii [1]. 4-Aminobiphenyl, in contrast, showed a more limited spectrum of activity [1]. This differential toxicity profile suggests that 3-aminobiphenyl could be a useful scaffold for developing new antimicrobial agents or a positive control in environmental toxicity assays.

Microbiology Antimicrobial Agents Environmental Toxicology

High-Value Application Scenarios for 3-Aminobiphenyl (CAS 2243-47-2)


Development of Solvatochromic Fluorescent Probes

Given its exceptionally large excited-state dipole moment change compared to the 2- and 4-isomers [1], 3-aminobiphenyl is the ideal core scaffold for designing fluorescent probes that report on changes in solvent polarity, local hydrophobicity, or molecular aggregation. Its unique solvatochromic signature provides a clear, differentiable signal not achievable with the other aminobiphenyl isomers [1].

Synthesis of Non-Mutagenic Aromatic Amine Derivatives

In pharmaceutical or dye research where mutagenicity is a primary concern, 3-aminobiphenyl serves as a safer alternative to the highly mutagenic 4-aminobiphenyl [1]. Researchers can use it as a building block to create novel compounds, confident that the parent structure is inactive in standard Ames test strains like TA1538 [1], thereby reducing the likelihood of introducing a potent mutagenic liability early in development.

Lead Scaffold for Antimicrobial Agent Discovery

The demonstrated broad-spectrum antibacterial activity of 3-aminobiphenyl against a panel of 18 bacterial species [1] positions it as a promising starting point for medicinal chemistry programs. Its differential activity profile, when compared to the 4-isomer [1], suggests that subtle structural modifications around the 3-aminobiphenyl core can yield compounds with potent and selective antimicrobial properties.

Mechanistic Studies of Excited-State Proton Transfer (ESPT)

3-Aminobiphenyl's unique fluorimetric titration behavior, where its proton transfer rate in the excited state is comparable to its fluorescence rate [1], makes it an invaluable model compound for fundamental photochemical research. This property is not shared by its isomers [1], making it the specific tool required for investigating ESPT dynamics and for calibrating theoretical models of these ultrafast processes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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